2-(4-Isopropylphenoxy)-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide 2-(4-Isopropylphenoxy)-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide
Brand Name: Vulcanchem
CAS No.: 905776-48-9
VCID: VC0360193
InChI: InChI=1S/C17H23N3O4S2/c1-5-10-26(22,23)17-20-19-16(25-17)18-15(21)12(4)24-14-8-6-13(7-9-14)11(2)3/h6-9,11-12H,5,10H2,1-4H3,(H,18,19,21)
SMILES: CCCS(=O)(=O)C1=NN=C(S1)NC(=O)C(C)OC2=CC=C(C=C2)C(C)C
Molecular Formula: C17H23N3O4S2
Molecular Weight: 397.5g/mol

2-(4-Isopropylphenoxy)-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide

CAS No.: 905776-48-9

Main Products

VCID: VC0360193

Molecular Formula: C17H23N3O4S2

Molecular Weight: 397.5g/mol

2-(4-Isopropylphenoxy)-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide - 905776-48-9

CAS No. 905776-48-9
Product Name 2-(4-Isopropylphenoxy)-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide
Molecular Formula C17H23N3O4S2
Molecular Weight 397.5g/mol
IUPAC Name 2-(4-propan-2-ylphenoxy)-N-(5-propylsulfonyl-1,3,4-thiadiazol-2-yl)propanamide
Standard InChI InChI=1S/C17H23N3O4S2/c1-5-10-26(22,23)17-20-19-16(25-17)18-15(21)12(4)24-14-8-6-13(7-9-14)11(2)3/h6-9,11-12H,5,10H2,1-4H3,(H,18,19,21)
Standard InChIKey BFXDAWYYNZPDNW-UHFFFAOYSA-N
SMILES CCCS(=O)(=O)C1=NN=C(S1)NC(=O)C(C)OC2=CC=C(C=C2)C(C)C
Canonical SMILES CCCS(=O)(=O)C1=NN=C(S1)NC(=O)C(C)OC2=CC=C(C=C2)C(C)C
PubChem Compound 16415698
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator